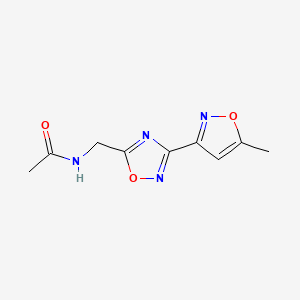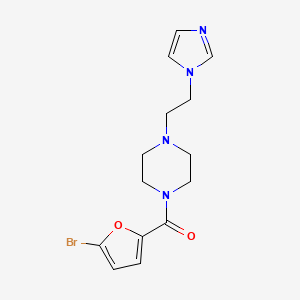![molecular formula C25H27N3O B2528953 3-{1-[4-(tert-ブチル)ベンジル]-5,6-ジメチル-1H-1,3-ベンゾイミダゾール-2-イル}-2(1H)-ピリジノン CAS No. 860787-78-6](/img/structure/B2528953.png)
3-{1-[4-(tert-ブチル)ベンジル]-5,6-ジメチル-1H-1,3-ベンゾイミダゾール-2-イル}-2(1H)-ピリジノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduce dimethyl groups to the benzimidazole core using Friedel-Crafts alkylation.
Formation of Pyridinone Ring:
Condense the modified benzimidazole with an appropriate pyridinone precursor.
Addition of tert-Butylbenzyl Group:
Add the tert-butylbenzyl group to the final structure through nucleophilic substitution.
Industrial Production Methods: In industrial settings, this compound can be synthesized on a larger scale using automated continuous-flow reactors, ensuring consistency and efficiency. Reaction conditions, such as temperature, pressure, and catalysts, are optimized for maximal yield.
3. Chemical Reactions Analysis: Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, leading to the formation of more complex derivatives.
Reduction: Reduction at the benzimidazole core can alter its electronic properties, influencing its biological activities.
Substitution: The tert-butylbenzyl group allows for various substitution reactions to create a library of analogs.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Acidic or basic environments depending on the desired substitution.
Major Products: The major products depend on the type of reaction:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced analogs with altered reactivity.
Substitution: Various analogs with different substituents replacing the tert-butylbenzyl group.
4. Scientific Research Applications: This compound finds applications in several fields:
Chemistry: As a ligand in coordination chemistry and a building block for complex molecules.
Biology: Potential use as an inhibitor or modulator of biological pathways.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Applied in the development of advanced materials and chemical sensors.
5. Mechanism of Action: The mechanism by which 3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone exerts its effects varies depending on the application. Generally, it interacts with specific molecular targets, such as enzymes or receptors, altering their activity. The benzimidazole core often binds to the active site of enzymes, inhibiting their function, while the pyridinone ring can modulate receptor interactions.
6. Comparison with Similar Compounds: When compared to other compounds with benzimidazole and pyridinone structures, 3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone stands out due to its unique tert-butylbenzyl group, which enhances its lipophilicity and binding affinity. Similar compounds include:
Benzimidazole derivatives: Known for their wide range of biological activities.
Pyridinone derivatives: Often studied for their antiviral and anticancer properties.
The distinct combination of these structural elements makes this compound a versatile and potent candidate in various research applications.
科学的研究の応用
5-リポキシゲナーゼ阻害:
5-リポキシゲナーゼ経路は、炎症とロイコトリエン産生に関与しています。研究者らは、この化合物が5-リポキシゲナーゼを阻害するかどうかを調査しており、喘息、関節炎、その他の炎症性疾患における治療上の利点を提供する可能性があります。
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence. Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities , suggesting that it may influence pathways related to these biological processes.
Pharmacokinetics
For instance, its relatively low molecular weight may facilitate absorption and distribution, while its polarity may affect its solubility and thus its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its targets and mode of action. Given the lack of specific target information, it’s difficult to predict the exact molecular and cellular effects. Compounds with similar structures have shown a range of biological activities, suggesting that it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may affect the compound’s structure and thus its ability to interact with its targets. Additionally, the presence of other molecules may either facilitate or hinder its interactions with its targets .
特性
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-16-13-21-22(14-17(16)2)28(23(27-21)20-7-6-12-26-24(20)29)15-18-8-10-19(11-9-18)25(3,4)5/h6-14H,15H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMJIGFCNDHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2528876.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2528879.png)
![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide](/img/structure/B2528882.png)
![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)
![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
